Lithium;4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate
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Overview
Description
Lithium;4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate is a synthetic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate typically involves the following steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of the piperidine moiety: This step involves the alkylation of the oxazole ring with a piperidine derivative.
Lithiation: The final step involves the lithiation of the compound to introduce the lithium ion.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can occur at the oxazole ring or the carboxylate group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Drug Development: Investigation of its potential as a therapeutic agent for various diseases.
Biological Probes: Use as a probe to study biological processes.
Medicine
Pharmacology: Study of its pharmacokinetics and pharmacodynamics.
Toxicology: Assessment of its safety and toxicity profile.
Industry
Chemical Industry: Use in the synthesis of other complex molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of Lithium;4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylic acid: Similar structure but without the lithium ion.
2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate: Lacks the methyl group at the 4-position.
Lithium;2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate: Lacks the methyl group at the 4-position.
Uniqueness
The presence of the lithium ion and the specific substitution pattern on the oxazole ring may confer unique properties to Lithium;4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate, such as enhanced biological activity or improved pharmacokinetic profile.
Properties
IUPAC Name |
lithium;4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.Li/c1-7-9(11(14)15)16-10(12-7)8-4-3-5-13(2)6-8;/h8H,3-6H2,1-2H3,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRDWMQDTVTNIE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(OC(=N1)C2CCCN(C2)C)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15LiN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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